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For Researchers, Scientists, and Drug Development Professionals

Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a
structural isomer of sucrose.[1][2][3] It is composed of glucose and fructose moieties linked by
an o-1,6-glycosidic bond, in contrast to the a-1,2 linkage found in sucrose.[1][2][3] This
structural difference imparts unique physicochemical and physiological properties, making it a
subject of interest in food science, nutrition, and pharmaceutical development.[1][4]
Isomaltulose is found naturally in honey and sugarcane juice and is produced commercially via
enzymatic rearrangement of sucrose from beet sugar.[5][6][7] It exists typically as a white,
crystalline monohydrate.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of
Isomaltulose hydrate, detailed experimental protocols for its analysis, and visualizations of
relevant biochemical and analytical workflows.

Core Physicochemical Characteristics

Isomaltulose hydrate presents as a white, crystalline, and odorless substance.[6][3] Its
physical properties are in some ways similar to sucrose, which allows for its use in many
existing food and pharmaceutical processes.[2][7] However, key differences in its molecular
structure lead to significant variations in its chemical behavior and physiological effects.
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General and Physical Properties

The fundamental physical and chemical identifiers for Isomaltulose hydrate are summarized
below.

Property Value References

6-0O-a-D-glucopyranosyl-D-
IUPAC Name [6]
fructofuranose, monohydrate

Synonyms Palatinose, Palatinose hydrate  [5][8][9]

13718-94-0 (anhydrous),
CAS Number [51[7]
58024-13-8 (monohydrate)

Molecular Formula C12H22011-H20 (monohydrate)  [8][10]

342.30 g/mol (anhydrous
Molecular Weight basis), 360.31 g/mol [51I8119][10]

(monohydrate)

White, crystalline powder or

Appearance crystal [61[8]
Melting Point 122-124 °C, 125-128 °C [4115]16]
Density (Predicted) 1.69 + 0.1 g/cm3 [8]
Optical Rotation [a]D2° +96° to +103° (c=1.9-4, H20) [5]18]

Solubility and Solution Properties

The solubility of Isomaltulose is a key parameter in its application. It is soluble in water but less
so than sucrose at lower temperatures.[4] It is insoluble in ethanol.[11][12]
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Solvent Solubility References

Soluble; 38.4% (w/v) at 20°C,
Water [4][9]
78.2% (w/v) at 40°C

DMSO 68 mg/mL [11][12]

Ethanol Insoluble [11][12]

Stability and Reactivity

One of the most significant properties of Isomaltulose is its high stability, which is attributed to
the a-1,6-glycosidic bond between its glucose and fructose units.[1][3]

Property Description References

More resistant to acid
Acid Stability hydrolysis compared to [11[51I8]

sucrose.

Highly stable during
Thermal Stability processing, including heat [1][71[8]

treatment.

o Non-hygroscopic to very low
Hygroscopicity ] ] [41051[7]
moisture absorption.

Does not readily undergo
Maillard reaction.[8] In some
applications like baking, it can

Maillard Reaction cause darkening, suggesting [8][13]
an enhancement of these
reactions under certain

conditions.

Physiological and Nutritional Properties

The physiological properties of Isomaltulose are central to its use as a functional carbohydrate.
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Property Value | Description References
Approximately 42-50% of
Sweetness _ [1][6][8]
sucrose, with no aftertaste.
Caloric Value 4 kcal/g (same as sucrose). [1][7]
Glycemic Index (Gl) Low; reported as 32. [1]
Fully but slowly digestible. The
enzymatic hydrolysis by
Digestibility sucrase-isomaltase in the [1]

small intestine is 4-5 times

slower than for sucrose.

Cariogenicity

Non-cariogenic, as it is not a
significant substrate for oral

bacteria.

[71(8]

Production and Digestion Pathways
Enzymatic Production Workflow

Isomaltulose is commercially produced from food-grade sucrose using an enzymatic process.

Immobilized cells of microorganisms like Protaminobacter rubrum, which contain the enzyme

sucrose isomerase, are used to catalyze the rearrangement of the glycosidic bond.[3]
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Caption: Workflow for the enzymatic production of Isomaltulose from sucrose.

Comparative Digestive Pathway
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The slow digestion of Isomaltulose is a key physiological property. In the small intestine, the
same enzyme complex (sucrase-isomaltase) that digests sucrose also hydrolyzes
Isomaltulose. However, the process is significantly slower for Isomaltulose due to the higher
stability of its a-1,6 linkage. This results in a slower, more sustained release of glucose and
fructose into the bloodstream.

Isomaltulose Digestion

. Sucrase-Isomaltase ] Sustained Glucose Release
Isomaltulose Ingestion (Slow Hydrolysis) »| Glucose + Fructose (Low Glycemic Response)

Sucrose Digestion

Sucrase-Isomaltase
(Rapid Hydrolysis)

Sucrose Ingestion > »| Glucose + Fructose Rapid Blood Glucose Spike

Click to download full resolution via product page
Caption: Comparative digestion pathways of Sucrose and Isomaltulose.

Experimental Protocols

The characterization and quantification of Isomaltulose hydrate rely on standard and
specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination and quantification of Isomaltulose in various
matrices, including dietary supplements and food products.[14][15][16]

o Objective: To separate and quantify Isomaltulose from other carbohydrates like sucrose,
glucose, and maltodextrins.[14]

o Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[14]
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o Stationary Phase: A polyol or amide-based column is suitable for separating polar
carbohydrates.[14]

o Mobile Phase: A gradient elution is typically used, starting with a high percentage of an
organic solvent like acetonitrile and a low percentage of an aqueous buffer (e.g.,
ammonium formate). The aqueous portion is gradually increased to elute more polar
oligosaccharides.[14]

» Example Gradient: A common gradient might start at 82% acetonitrile / 18% ammonium
formate buffer and transition to 65% acetonitrile / 35% buffer to elute all compounds of
interest.[14]

o Detector: Due to the lack of a strong chromophore in carbohydrates, an Evaporative Light-
Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used.[14]
[17]

o Quantification: Quantification is achieved by comparing the peak area of the sample to
that of a certified reference standard of Isomaltulose.
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HPLC Analysis Workflow for Isomaltulose
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Caption: A typical experimental workflow for HPLC analysis of Isomaltulose.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative, high-resolution method for separating and

guantifying Isomaltulose and its process-related impurities.[18]
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o Objective: To identify and quantify Isomaltulose, trehalulose, sucrose, glucose, and fructose.
[18]

e Methodology:

o Electrolyte Buffer: A high pH buffer, such as 36 mM sodium phosphate (NazHPO4) and
130 mM sodium hydroxide (NaOH), is used to create charged carbohydrate-borate
complexes.[18]

o Capillary: An uncoated fused-silica capillary.

o Separation Conditions: The analysis is performed at a controlled temperature (e.g., 18°C)
with a high applied voltage (e.g., 16 kV).[18]

o Detection: Indirect UV detection is commonly used.

o Analysis: The migration time of Isomaltulose is compared to standards for identification,
and peak areas are used for quantification. The method has shown good resolution
between Isomaltulose and its substrate, sucrose.[18]

Other Analytical Techniques

« Infrared (IR) Spectroscopy: Used for structural confirmation by comparing the sample's
spectrum to that of a reference standard.[19]

« Differential Scanning Calorimetry (DSC): Can be used for precise determination of the
melting point and to study thermal transitions.

» Water Content (Karl Fischer Titration): A standard method to determine the water content,
confirming the hydration state of the molecule. A water content of <6% is a common
specification for the monohydrate.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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